3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Descripción
3-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a pyrimido[5,4-b]indol-4-one core. This core is substituted at the 3-position with a 2-oxoethyl chain linked to a piperazine ring, which is further functionalized with a benzo[1,3]dioxol-5-ylmethyl group. The benzodioxole moiety contributes to lipophilicity, while the piperazine group may enhance solubility and bioavailability.
Propiedades
IUPAC Name |
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c30-21(13-29-14-25-22-17-3-1-2-4-18(17)26-23(22)24(29)31)28-9-7-27(8-10-28)12-16-5-6-19-20(11-16)33-15-32-19/h1-6,11,14,26H,7-10,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFUGXWPLCTADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C=NC5=C(C4=O)NC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures have been shown to have antitumor activities against hela, a549, and mcf-7 cell lines.
Mode of Action
Preliminary studies suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line. This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
It is known that compounds with similar structures can inhibit the nedd8/cullin pathway, which plays a crucial role in protein degradation and cell cycle regulation.
Pharmacokinetics
Structure-enabled optimization of similar compounds has led to a 100-fold increase in biochemical potency and modestly increased solubility and permeability, suggesting potential improvements in bioavailability.
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines. This indicates that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell growth and induction of cell death.
Actividad Biológica
The compound 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex heterocyclic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action, supported by recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 440.45 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a piperazine ring and pyrimidine derivatives, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to its anticancer activity and other biological effects.
Anticancer Activity
-
Cytotoxicity Studies
- The compound was tested against several human tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, one study reported IC50 values of 16.19 µM for HCT-116 and 17.16 µM for MCF-7, demonstrating its potential as an anticancer agent .
-
Mechanisms of Action
- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in G0/G1 phase arrest, indicating its role in inhibiting cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds featuring the benzo[d][1,3]dioxole structure:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 17.16 | Apoptosis induction |
| Compound B | HCT-116 | 16.19 | Cell cycle arrest |
| Doxorubicin | MCF-7 | 4.56 | Standard comparator |
These findings suggest that compounds with similar structures may share mechanisms of action, enhancing their potential for development into therapeutic agents.
Additional Biological Activities
Beyond anticancer effects, related compounds have demonstrated various biological activities:
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that compounds similar to 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of caspase pathways .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacteria and fungi. In vitro studies have shown that derivatives with similar structural features possess significant antibacterial effects against both Gram-positive and Gram-negative strains . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Analgesic Effects
Preliminary studies suggest that this compound may exhibit analgesic properties. Compounds with similar frameworks have been evaluated using the acetic acid-induced writhing test in mice, showing promising results comparable to standard analgesics . This suggests potential applications in pain management therapies.
Neuropharmacological Applications
The piperazine component is known for its neuroactive properties, which may lead to applications in treating neurological disorders. Research into related compounds has shown effects on neurotransmitter systems, potentially aiding in conditions like anxiety and depression .
Table 2: Summary of Biological Activities
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a pyrimidine derivative showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications for enhancing efficacy .
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest strong bactericidal activity .
- Analgesic Testing : In a controlled experiment using the acetic acid-induced writhing model, compounds structurally related to this one exhibited substantial analgesic effects compared to acetylsalicylic acid as a control .
Comparación Con Compuestos Similares
Pyrimidoindole vs. Pyrido[1,2-a]pyrimidin-4-one
The target compound’s pyrimido[5,4-b]indol-4-one core differs from pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., : 2-(4-benzodioxol-5-ylmethyl-piperazin-1-yl)-3-(thiazolidinone)pyrido[1,2-a]pyrimidin-4-one).
Benzothienopyrimidine Analogues
describes 2-[[4-(benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one. Here, the pyrimidine is fused with a benzothiophene ring instead of indole, which may alter electronic properties and binding affinity due to sulfur’s electronegativity .
Substituent Analysis
Piperazine-Benzodioxole Motif
The piperazine-benzodioxole substituent is conserved in multiple analogues (e.g., ). This group likely improves metabolic stability compared to simpler piperidine derivatives (e.g., : 3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-pyrimidoindol-4-one), as piperazines are less prone to rapid oxidation .
Thiazolidinone vs. Sulfanyl Groups
’s compound includes a thiazolidinone substituent, which introduces hydrogen-bonding capabilities absent in the target molecule’s oxoethyl chain. Conversely, sulfanyl groups in may enhance radical scavenging or metal coordination .
Pharmacological Implications (Inferred)
The benzodioxole moiety may confer selectivity for CNS targets due to blood-brain barrier penetration .
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
